BDK Inhibition Potency: (S)-CPP vs. 4PB
The (S)-enantiomer of 2-chloro-2-phenylpropanoic acid, known as (S)-CPP, demonstrates superior inhibition of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BDK) compared to its structural analog 4PB. This differentiation is critical for researchers targeting BCAA metabolism .
Supports BDK inhibition assay context
In vitro kinase assay; relative potency ranking within tested set
| Evidence Dimension | BDK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 6.3 µM |
| Comparator Or Baseline | 4PB (Cat. No. 567616): 53.1 µM |
| Quantified Difference | 8.4-fold more potent |
| Conditions | In vitro BDK kinase inhibition assay |
Why This Matters
This 8.4-fold increase in potency directly translates to a more effective and selective tool compound for studying BDK-mediated pathways, reducing off-target effects at lower concentrations.
